![molecular formula C12H15BrN2 B11822169 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diazabicyclo[221]heptane, 2-(4-bromophenyl)-5-methyl- is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane derivatives often involves an epimerization-lactamization cascade reaction. For instance, functionalized 4-aminoproline methyl esters can undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group and a strong base as the promoter .
Industrial Production Methods
While specific industrial production methods for 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- are not well-documented, the general approach involves large-scale synthesis using similar epimerization-lactamization strategies. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing chiral ligands and catalysts used in asymmetric catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane derivatives involves their interaction with molecular targets through their nitrogen atoms. These interactions can influence various biochemical pathways, making them useful in medicinal chemistry for developing new drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different substitution patterns.
Prolinamide: Shares some structural similarities and is used in similar applications.
Harmicine: A natural product scaffold that includes a diazabicyclo[2.2.1]heptane core.
Uniqueness
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in catalysis and medicinal chemistry .
Eigenschaften
Molekularformel |
C12H15BrN2 |
|---|---|
Molekulargewicht |
267.16 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15BrN2/c1-14-7-12-6-11(14)8-15(12)10-4-2-9(13)3-5-10/h2-5,11-12H,6-8H2,1H3 |
InChI-Schlüssel |
FBVDAWFPQOLHEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CC1CN2C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




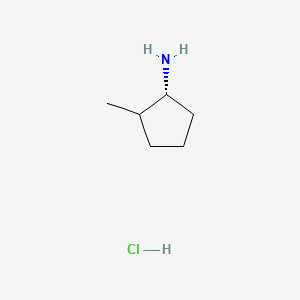
![N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B11822098.png)
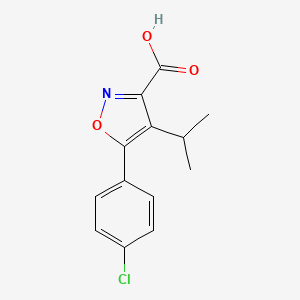
![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
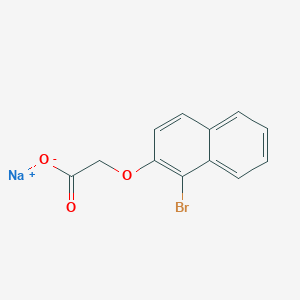

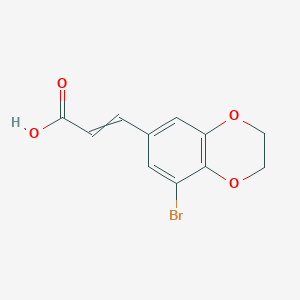
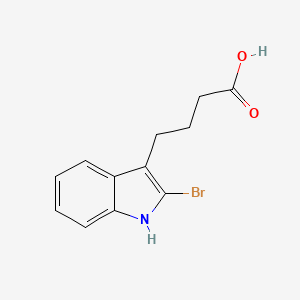
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
![Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)

